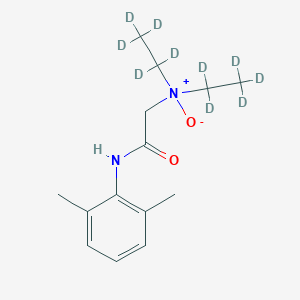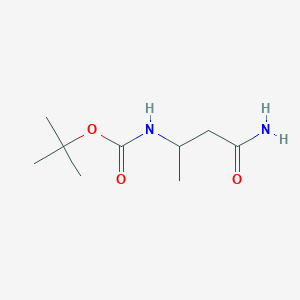
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is commonly referred to as t-Butyl carbamate and is an organic compound with the chemical formula C8H16N2O3.
Mécanisme D'action
The mechanism of action of t-Butyl carbamate is not well understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It can also act as a source of carbon dioxide in some reactions.
Effets Biochimiques Et Physiologiques
T-Butyl carbamate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be harmful to humans or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using t-Butyl carbamate in lab experiments is its stability. This compound is relatively stable and can be stored for long periods without significant degradation. Additionally, t-Butyl carbamate is easy to handle and can be used in a variety of reactions. However, one limitation of using this compound is that it is relatively expensive compared to other reagents.
Orientations Futures
There are several potential future directions for the use of t-Butyl carbamate in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Additionally, t-Butyl carbamate could be used as a protecting group for amines in the synthesis of new organic compounds. Further research is needed to fully understand the potential applications of t-Butyl carbamate in scientific research.
Conclusion
In conclusion, t-Butyl carbamate is a chemical compound that has potential applications in scientific research. It can be synthesized using several methods and has been used as a protecting group for amines in organic synthesis. T-Butyl carbamate has low toxicity and is relatively stable, making it an attractive reagent for lab experiments. Further research is needed to fully understand the potential applications of t-Butyl carbamate in scientific research.
Méthodes De Synthèse
The synthesis of t-Butyl carbamate can be carried out in several ways. One method involves the reaction of t-Butyl isocyanate with methyl acetoacetate in the presence of a base. Another method involves the reaction of t-Butyl isocyanate with diethyl malonate in the presence of a base. Both methods result in the formation of t-Butyl carbamate.
Applications De Recherche Scientifique
T-Butyl carbamate has been used in scientific research for various applications. One of the primary uses of this compound is as a protecting group for amines in organic synthesis. It can also be used as a reagent in the synthesis of β-lactams and amino acids. Additionally, t-Butyl carbamate has been used in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
143979-27-5 |
|---|---|
Nom du produit |
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) |
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-4-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13) |
Clé InChI |
RHTSOFOGPVTVGP-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



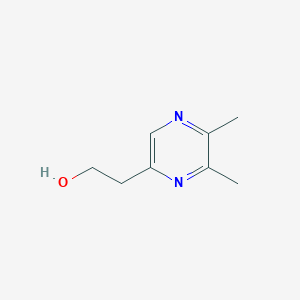
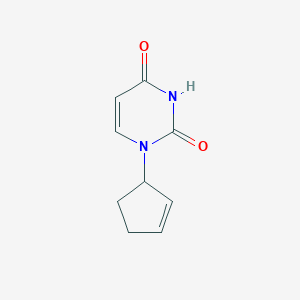
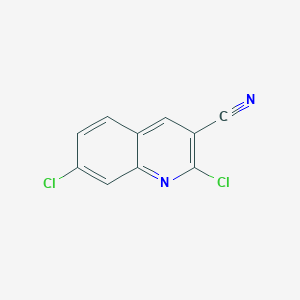
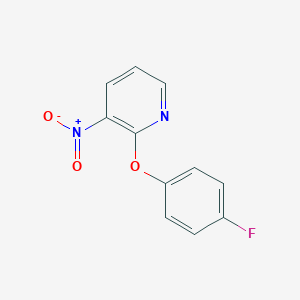
![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)


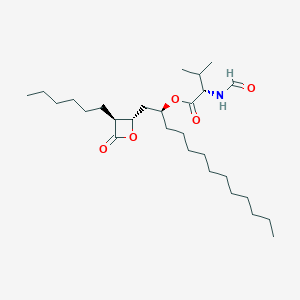
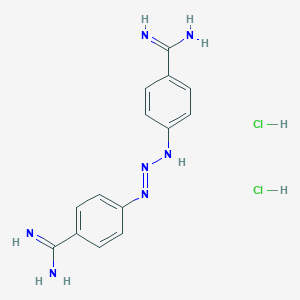
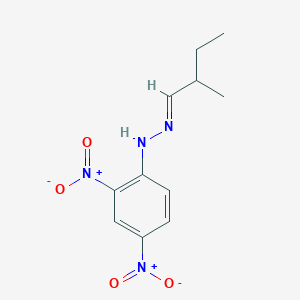
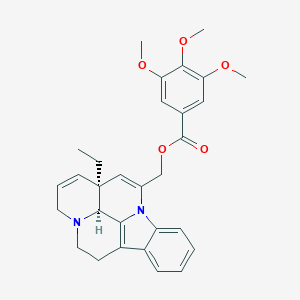
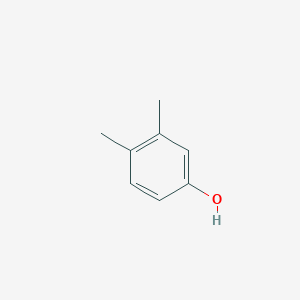
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)
